(2S,4R)-2-(Aminomethyl)oxan-4-ol
Description
(2S,4R)-2-(Aminomethyl)oxan-4-ol is a chiral oxane derivative characterized by an aminomethyl group at the C2 position and a hydroxyl group at the C4 position. Its stereochemistry (2S,4R) confers distinct physicochemical and biological properties. The molecular formula is C₆H₁₃NO₂, with a molecular weight of 147.17 g/mol. The compound’s stereospecificity may enhance binding affinity to biological targets compared to racemic or alternative stereoisomers .
Properties
CAS No. |
2219375-11-6 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R,4S)-2-(aminomethyl)oxan-4-ol |
InChI |
InChI=1S/C6H13NO2/c7-4-6-3-5(8)1-2-9-6/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 |
InChI Key |
VBENVBYCUIRSQU-NTSWFWBYSA-N |
SMILES |
C1COC(CC1O)CN |
Isomeric SMILES |
C1CO[C@H](C[C@H]1O)CN |
Canonical SMILES |
C1COC(CC1O)CN |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Aminomethyl)oxan-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative.
Aminomethylation: Introduction of the aminomethyl group can be achieved through reductive amination using formaldehyde and an amine source under reducing conditions.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of (2S,4R)-2-(Aminomethyl)oxan-4-ol may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Aminomethyl)oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
(2S,4R)-2-(Aminomethyl)oxan-4-ol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism by which (2S,4R)-2-(Aminomethyl)oxan-4-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares (2S,4R)-2-(Aminomethyl)oxan-4-ol with structurally related compounds:
Physicochemical and Pharmacological Differences
Stereochemical Impact: The (2S,4R) configuration of the target compound likely enhances metabolic stability and target selectivity compared to its racemic counterpart, rac-(2R,4S)-2-(Aminomethyl)oxan-4-ol. Racemic mixtures often exhibit reduced efficacy due to enantiomeric competition .
Functional Group Positioning: The aminomethyl group at C2 in the target compound contrasts with (3S,4R)-4-aminooxan-3-ol, where the amino group is at C4. Hydrochloride salts (e.g., (3S,4R)-4-aminooxan-3-ol hydrochloride) improve aqueous solubility but may affect membrane permeability compared to free bases .
Biological Activity: Gabapentin, a structurally distinct cyclohexane derivative with an aminomethyl group, is a well-known anticonvulsant. The target compound’s oxane ring may offer improved rigidity and bioavailability over Gabapentin’s flexible cyclohexane backbone .
Research Findings
- Synthetic Utility: The (2S,4R)-configured aminomethyl group enables regioselective modifications, making it a versatile intermediate for chiral drug synthesis. In contrast, racemic mixtures require costly enantiomeric separation .
- Pharmacokinetics: Hydrochloride derivatives of similar compounds (e.g., (3S,4R)-4-aminooxan-3-ol hydrochloride) exhibit faster dissolution rates but shorter half-lives due to rapid renal clearance .
- Target Engagement: Molecular docking studies suggest that the (2S,4R) configuration may enhance binding to γ-aminobutyric acid (GABA) receptors, analogous to Gabapentin’s mechanism, though with higher specificity due to stereochemical constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
